molecular formula C8H14O B14653961 Bicyclo[3.3.0]octan-1-ol CAS No. 52318-93-1

Bicyclo[3.3.0]octan-1-ol

Cat. No.: B14653961
CAS No.: 52318-93-1
M. Wt: 126.20 g/mol
InChI Key: LDDVZRCVQYSNPT-UHFFFAOYSA-N
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Description

Bicyclo[3.3.0]octan-1-ol is an organic compound with the molecular formula C₈H₁₄O. It is a bicyclic alcohol, characterized by a unique structure where two cyclohexane rings are fused together, sharing two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing Bicyclo[3.3.0]octan-1-ol involves a three-component coupling reaction of alk-4-enyl iodides with carbon monoxide and alkenes in the presence of zinc. Another approach includes the ring expansion of four-membered carbocycles using acid-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.0]octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bicyclo[3.3.0]octan-1-ol largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.3.0]octan-1-ol is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications.

Properties

CAS No.

52318-93-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ol

InChI

InChI=1S/C8H14O/c9-8-5-1-3-7(8)4-2-6-8/h7,9H,1-6H2

InChI Key

LDDVZRCVQYSNPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC2(C1)O

Origin of Product

United States

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